molecular formula C9H6F4O2 B14005030 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane CAS No. 25056-10-4

2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane

Cat. No.: B14005030
CAS No.: 25056-10-4
M. Wt: 222.14 g/mol
InChI Key: HBKWOBPPFUKZPM-UHFFFAOYSA-N
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Description

2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H6F4O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a tetrafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane typically involves the reaction of 2,3,5,6-tetrafluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: The major products are ring-opened compounds with functional groups introduced at the site of nucleophilic attack.

    Oxidation: The major products are diols or other oxidized derivatives.

    Reduction: The major products are alcohols resulting from the reduction of the oxirane ring.

Scientific Research Applications

2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane involves its ability to undergo nucleophilic substitution reactions. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane: is similar to other epoxides such as:

Uniqueness

The uniqueness of this compound lies in its tetrafluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications where these properties are advantageous.

Properties

CAS No.

25056-10-4

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-[(2,3,5,6-tetrafluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H6F4O2/c10-5-1-6(11)8(13)9(7(5)12)15-3-4-2-14-4/h1,4H,2-3H2

InChI Key

HBKWOBPPFUKZPM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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